2-(Benzyloxy)-1,3-dichlorobenzene

Description

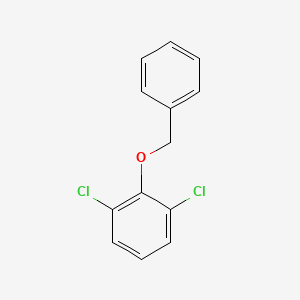

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKWNVSAHAHCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674534 | |

| Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21524-44-7 | |

| Record name | 2-(Benzyloxy)-1,3-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Benzyloxy)-1,3-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-1,3-dichlorobenzene, also known as benzyl 2,6-dichlorophenyl ether, is a halogenated aromatic ether. Its chemical structure, featuring a dichlorinated phenyl ring linked to a benzyl group via an ether bond, imparts a unique combination of reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution while simultaneously providing sites for potential nucleophilic aromatic substitution under specific conditions. The benzyloxy group, on the other hand, can be utilized as a protecting group for the phenolic hydroxyl and is a key functional handle for further molecular elaboration. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by relevant literature.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| CAS Number | 21524-44-7 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |

| Molecular Weight | 253.12 g/mol | [1] |

| Physical Description | White to off-white powder or crystalline solid. | [1] |

| Solubility | Soluble in chloroform, dichloromethane, and DMSO. Insoluble in water. | [1][2] |

| Melting Point | Not definitively reported; as a crystalline solid, a distinct melting point is expected. | |

| Boiling Point | Not reported; expected to be high due to its molecular weight and aromatic nature. | |

| Storage | Store at 2-8°C, protected from air and light.[1] |

Spectroscopic Data (Predicted and Inferred)

Direct experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from similar compounds like 1,3-dichlorobenzene and other aryl benzyl ethers.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of both the dichlorophenyl and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons.

-

Dichlorophenyl protons (3H): These would likely appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm), with coupling patterns determined by their relative positions.

-

Benzyl aromatic protons (5H): A multiplet in the region of δ 7.2-7.5 ppm.

-

Benzylic methylene protons (2H): A sharp singlet expected around δ 5.0-5.2 ppm.

-

-

¹³C NMR: The spectrum would display signals for all 13 carbon atoms, with the carbon attached to the oxygen being the most deshielded in the dichlorophenyl ring, and the benzylic carbon appearing in the aliphatic region. The two chlorine-bearing carbons would also show distinct chemical shifts.

-

Infrared (IR) Spectroscopy: Key absorption bands would include:

-

C-O-C stretching (asymmetric and symmetric) for the ether linkage, typically in the 1250-1000 cm⁻¹ region.

-

C-H stretching for the aromatic and benzylic protons (around 3100-3000 cm⁻¹).

-

C=C stretching for the aromatic rings (around 1600-1450 cm⁻¹).

-

C-Cl stretching in the fingerprint region (typically below 800 cm⁻¹).

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 252, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. Fragmentation would likely involve cleavage of the benzyl group (m/z 91) and the dichlorophenoxy group.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis . This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[3] The reaction proceeds via an Sₙ2 mechanism, where the oxygen anion of 2,6-dichlorophenol attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide leaving group.[3]

Conceptual Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on established Williamson ether synthesis methodologies. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.

Reactants:

-

2,6-Dichlorophenol

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as the base

-

Anhydrous N,N-Dimethylformamide (DMF) or acetone as the solvent

Procedure:

-

Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichlorophenol (1.0 equivalent) and the chosen solvent (e.g., DMF).

-

Base Addition:

-

If using K₂CO₃: Add anhydrous potassium carbonate (1.5-2.0 equivalents) to the solution.

-

If using NaH: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

-

-

Addition of Benzyl Halide: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C (depending on the solvent and base) and maintain this temperature, with stirring, for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

If DMF was used as the solvent, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). If acetone was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure before proceeding with the aqueous workup.

-

Wash the combined organic layers sequentially with water, 1 M NaOH solution (to remove any unreacted phenol), and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its three key components: the dichlorinated aromatic ring, the ether linkage, and the benzyl group.

Reactions Involving the Ether Linkage

The benzyl ether group is relatively stable under a range of conditions but can be cleaved when necessary, making it a useful protecting group for the phenolic hydroxyl.

-

Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis.[4] Treatment with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst readily cleaves the C-O bond, regenerating the 2,6-dichlorophenol and producing toluene as a byproduct.[4] This method is generally high-yielding and proceeds under mild conditions.[4]

-

Acidic Cleavage: Strong acids can also cleave the ether linkage, though this method is less selective and may not be suitable for substrates with acid-labile functional groups.[5]

-

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers.[5]

-

Lewis Acid-Mediated Cleavage: Lewis acids, such as boron trichloride (BCl₃), can effectively cleave aryl benzyl ethers, often with high selectivity in the presence of other functional groups.[5]

Reactivity of the Dichlorinated Aromatic Ring

The two chlorine atoms are strong deactivating groups for electrophilic aromatic substitution due to their inductive electron-withdrawing effect. This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation on the dichlorinated ring challenging and likely to require harsh conditions.

Conversely, the electron-withdrawing nature of the chlorine atoms makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr) , although this typically requires a strong nucleophile and may necessitate forcing conditions or the presence of additional activating groups. The chlorine atoms themselves would be the leaving groups in such a reaction.

Application in the Synthesis of Benzylic Sulfonium Salts

A key documented application of this compound is in the synthesis of benzylic sulfonium salts.[1] While the full experimental details from the primary literature are not widely accessible, the general transformation likely involves the reaction of the benzyl ether with a sulfonium salt precursor or a sulfide under acidic conditions. These benzylic sulfonium salts are useful reagents in their own right, capable of acting as benzylating agents for various nucleophiles under near-neutral conditions.

Caption: Formation of a Benzylic Sulfonium Salt.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Toxicity: Chlorinated aromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[6][7] Chronic exposure should be avoided. The toxicological properties of this specific compound have not been extensively studied.

Conclusion

This compound is a synthetically useful molecule whose properties are defined by the interplay of its dichlorinated aromatic core and its benzyl ether functionality. Its synthesis is readily achieved through the robust Williamson ether synthesis. While the dichlorinated ring is deactivated towards electrophiles, the compound's utility is demonstrated in its conversion to benzylic sulfonium salts, highlighting the reactivity of the benzylic position. The benzyl ether also serves as a stable yet cleavable protecting group for the corresponding phenol. This combination of features makes this compound a valuable building block for chemists engaged in the synthesis of complex organic molecules. Further research into its physical and spectroscopic properties, as well as an expansion of its known reactivity, would be beneficial to the scientific community.

References

- Forrester, J., et. al. (2001). Tetrahedron, 57, 2871.

- Coompo. (n.d.). This compound.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

benzyl ether cleavage. (2018, December 31). [Video]. YouTube. Retrieved from [Link] (A representative video on the topic).

- K. Iwanami, H. Seo, Y. Tobita, T. Oriyama, Synthesis, 2005, 183-186.

- Coompo. (n.d.). This compound | 21524-44-7.

-

PubChem. (n.d.). 2-(Benzyloxy)-1,3-dichloro-5-fluorobenzene. Retrieved from [Link]

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- BenchChem. (2025). An In-depth Technical Guide to 2-Benzyloxybenzyl Chloride for Researchers and Drug Development Professionals. Retrieved from a chemical supplier's technical document.

- The Williamson Ether Synthesis. (n.d.).

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Angene Chemical. (2021, May 1). Safety Data Sheet - 1-(Benzyloxy)-4-bromo-2-chlorobenzene.

-

Wikipedia. (2025, March 7). 1,3-Dichlorobenzene. Retrieved from [Link]

Sources

- 1. This compound | 21524-44-7 - Coompo [coompo.com]

- 2. 1,3-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 3. CN103553977A - Benzyl sulfonic acid derivative preparation method - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzene, 1,3-dichloro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Benzyloxy)-1,3-dichlorobenzene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1,3-dichlorobenzene (CAS No. 21524-44-7), a halogenated aromatic ether. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. It details the physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safety considerations for this compound. The synthesis of this compound is primarily achieved through the Williamson ether synthesis, and this guide provides a detailed, validated protocol for its preparation. Spectroscopic data, including predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy, are presented to aid in the identification and characterization of the molecule. Furthermore, its known application as a precursor in the synthesis of benzylic sulfonium salts is discussed, highlighting its utility in the development of novel chemical entities.

Introduction

This compound, also known as benzyl 2,6-dichlorophenyl ether, is a synthetic organic compound characterized by a benzyl group ether-linked to a 2,6-dichlorinated benzene ring. Its chemical structure, featuring a combination of a flexible benzylic ether and a sterically hindered, electron-deficient dichlorinated aromatic ring, makes it a molecule of interest in synthetic organic chemistry. The presence of the dichlorophenyl moiety can impart unique solubility, stability, and biological activity to derivatives of this compound. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, other properties are estimated based on the behavior of structurally related compounds.

| Property | Value | Source |

| CAS Number | 21524-44-7 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |

| Molecular Weight | 253.12 g/mol | [2] |

| Physical Description | White to off-white powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Store at 2-8°C, protected from air and light | [2] |

Synthesis and Purification

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide by the phenoxide of 2,6-dichlorophenol. The steric hindrance from the two ortho-chloro substituents on the phenoxide can slow the reaction rate, necessitating carefully chosen reaction conditions.

Proposed Synthesis Workflow

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated, self-consistent method for the synthesis of this compound.

Materials:

-

2,6-Dichlorophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichlorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted spectroscopic data based on established principles and analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the aromatic protons of both the benzyl and dichlorophenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | m | 5H | Phenyl protons of the benzyl group |

| ~7.15 | t, J ≈ 8.0 Hz | 1H | H4 proton of the dichlorophenyl ring |

| ~6.95 | d, J ≈ 8.0 Hz | 2H | H3 and H5 protons of the dichlorophenyl ring |

| ~5.10 | s | 2H | Benzylic methylene (-CH₂-) protons |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C2 (ipso-carbon attached to oxygen) |

| ~137 | Quaternary carbon of the benzyl group |

| ~130 | C4 of the dichlorophenyl ring |

| ~129 | Ortho and para carbons of the benzyl group |

| ~128 | Meta carbons of the benzyl group |

| ~127 | C1 and C3 (ipso-carbons attached to chlorine) |

| ~115 | C3 and C5 of the dichlorophenyl ring |

| ~71 | Benzylic methylene (-CH₂-) carbon |

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragment ions.

Caption: Predicted fragmentation pathway for this compound.

The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (M, M+2, M+4). The base peak is likely to be the tropylium ion at m/z = 91, resulting from the cleavage of the benzylic ether bond.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Asymmetric C-O-C (ether) stretch |

| 1050-1000 | Strong | Symmetric C-O-C (ether) stretch |

| 800-700 | Strong | C-Cl stretch |

Reactivity and Applications

The primary documented application of this compound is as a precursor in the synthesis of benzylic sulfonium salts.[2] This reactivity highlights the lability of the benzylic C-O bond under certain conditions, allowing for the generation of a stabilized benzylic carbocation or participation in SN2-type reactions.

Synthesis of Benzylic Sulfonium Salts

The reaction of this compound with a sulfide, typically in the presence of a suitable acid, leads to the formation of a benzylic sulfonium salt. These salts are versatile intermediates in organic synthesis, capable of acting as benzylating agents under mild, near-neutral conditions.

Caption: General scheme for the synthesis of benzylic sulfonium salts.

The steric hindrance provided by the 2,6-dichloro substitution pattern may influence the rate and efficiency of this transformation.

Safety and Handling

General Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel chemical entities. This technical guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and an analysis of its expected spectroscopic characteristics. The information presented herein is intended to serve as a foundational resource for researchers, enabling further exploration of the chemistry and potential applications of this versatile molecule.

References

- Forrester, J., et. al.: Tetrahedron, 57, 2871 (2001).

-

Coompo. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,3-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2006, August). Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]

Sources

2-(Benzyloxy)-1,3-dichlorobenzene molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-(Benzyloxy)-1,3-dichlorobenzene

Introduction

This compound is a halogenated aromatic ether with significant applications in organic synthesis, serving as a key intermediate in the formation of various complex molecules, including benzylic sulfonium salts[1]. For researchers in drug development and synthetic chemistry, the precise characterization of this compound is paramount. An accurate determination of its molecular weight is not merely a procedural step but a foundational data point that validates the compound's identity, purity, and suitability for subsequent reactions. This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight of this compound, grounded in established analytical principles.

Compound Profile: Physicochemical Properties

A precise understanding of a compound begins with its fundamental properties. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1,3-Dichloro-2-(phenylmethoxy)-benzene; Benzyl 2,6-Dichlorophenyl Ether | [1] |

| CAS Number | 21524-44-7 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [2][3] |

| Average Molecular Weight | 253.12 g/mol | [1][3] |

| Monoisotopic Mass | 252.01087 Da | N/A |

| Physical Description | Solid, Powder | [1] |

| Solubility | Chloroform, Dichloromethane, DMSO | [1] |

| Storage Conditions | 2-8°C, Protected from air and light | [1] |

Theoretical Molecular Weight Calculation

The average molecular weight of a molecule is derived from its molecular formula and the weighted average atomic masses of its constituent elements. For C₁₃H₁₀Cl₂O:

-

Carbon (C): 13 atoms × 12.011 u = 156.143 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Chlorine (Cl): 2 atoms × 35.453 u = 70.906 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Average Molecular Weight = 156.143 + 10.080 + 70.906 + 15.999 = 253.128 u

This value is consistent with the literature value of ~253.12 g/mol [1][3]. For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Experimental Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing both the molecular weight and structural information through fragmentation patterns[4].

Principle and Rationale

The stability of the aromatic moieties in this compound makes it amenable to mass spectrometric analysis, as they help to stabilize the molecular ion, ensuring it can be detected[5]. The presence of two chlorine atoms provides a highly characteristic isotopic pattern, which serves as a powerful validation tool for the compound's identity[6].

Experimental Workflow

The process for determining the molecular weight of this compound is outlined below.

Caption: Experimental workflow for MS-based molecular weight determination.

Detailed Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a robust technique for the analysis of relatively non-polar, volatile compounds like halogenated aromatics, as it produces reproducible fragmentation patterns useful for structural confirmation[4].

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable volatile solvent, such as dichloromethane or chloroform, to create a 1 mg/mL solution[1].

-

Ensure the sample is fully dissolved. If necessary, vortex briefly.

-

-

Instrumentation Setup (Typical Parameters):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV. This standard energy level provides sufficient energy for ionization and generates reproducible fragmentation patterns that can be compared to spectral libraries[4].

-

Mass Range: Scan from m/z 50 to 400. This range will comfortably include the molecular ion and key fragments.

-

Ion Source Temperature: 200-250 °C. This ensures the sample is volatilized before entering the ionization chamber.

-

Injection Method: Direct Insertion Probe (for solid samples) or GC-MS inlet.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the instrument.

-

Initiate the data acquisition scan.

-

Data Interpretation: The Chlorine Isotope Signature

The most critical aspect of confirming the identity of this compound is the analysis of the molecular ion region of the mass spectrum. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance), a ratio of approximately 3:1[6]. Since this compound contains two chlorine atoms, its mass spectrum will exhibit a distinctive cluster of peaks for the molecular ion.

-

M+ Peak: The peak corresponding to the molecule containing two ³⁵Cl atoms (C₁₃H₁₀³⁵Cl₂O). This will be the most abundant peak in the cluster.

-

M+2 Peak: The peak corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl atom. Its intensity will be approximately 65% of the M+ peak.

-

M+4 Peak: The peak corresponding to the molecule containing two ³⁷Cl atoms. Its intensity will be approximately 10% of the M+ peak.

The theoretical m/z values for the monoisotopic peaks are:

-

[M]+•: 252.01

-

[M+2]+•: 254.01

-

[M+4]+•: 256.00

Caption: Predicted molecular ion isotopic pattern for a dichlorinated compound.

The observation of this characteristic 9:6:1 intensity ratio (approximated) in the molecular ion region is definitive proof of the presence of two chlorine atoms in the molecule, thus validating the molecular weight and elemental composition.

Conclusion

The molecular weight of this compound is a cornerstone of its chemical identity. While theoretically calculated as 253.12 g/mol , its definitive confirmation relies on empirical data from mass spectrometry. The technique not only verifies the molecular mass but also confirms the presence of two chlorine atoms through a unique and unmistakable isotopic signature. This self-validating protocol provides researchers with a high degree of confidence in the identity and purity of their material, which is essential for the integrity of any subsequent scientific investigation or drug development process.

References

-

McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

This compound | 21524-44-7. Coompo. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(Benzyloxy)-1,3-dichlorobenzene

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 2-(benzyloxy)-1,3-dichlorobenzene. The document moves beyond a simple recitation of analytical techniques, instead offering a causal analysis for experimental choices and data interpretation. By integrating synthesis confirmation via the Williamson ether synthesis with a full suite of spectroscopic methodologies—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—this guide establishes a self-validating system for the unambiguous confirmation of the target molecule's structure. Detailed protocols, predicted data, and workflow visualizations are provided to equip researchers with the practical insights necessary for their own analytical challenges.

Introduction and Molecular Overview

This compound, also known as benzyl 2,6-dichlorophenyl ether, is a halogenated aromatic ether.[1] Its molecular structure is characterized by a dichlorinated benzene ring linked to a benzyl group through an ether oxygen. This compound serves as a valuable intermediate in organic synthesis, notably in the preparation of benzylic sulfonium salts.[1] Accurate structural confirmation is paramount to ensuring the integrity of subsequent reactions and the purity of final products.

The fundamental properties of the target molecule are summarized below.

| Property | Value | Source |

| CAS Number | 21524-44-7 | [1] |

| Molecular Formula | C₁₃H₁₀Cl₂O | [1] |

| Molecular Weight | 253.12 g/mol | [1] |

| Synonyms | 1,3-Dichloro-2-(phenylmethoxy)-benzene; Benzyl 2,6-dichlorophenyl ether | [1] |

The elucidation process described herein is designed as a holistic workflow, beginning with the logical synthesis of the molecule, which provides a foundational hypothesis for its structure. This hypothesis is then systematically tested and confirmed through orthogonal analytical techniques.

Synthesis and Confirmation: The Williamson Ether Synthesis Approach

The structure of this compound strongly suggests its synthesis via the Williamson ether synthesis. This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide and is one of the most reliable methods for preparing ethers.[2][3][4] In this case, the logical precursors are 2,6-dichlorophenol and benzyl bromide.

The choice of reactants is critical. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] For an efficient reaction, the alkyl halide should be primary and unhindered to minimize competing elimination reactions.[3] Benzyl bromide is an ideal substrate. The phenoxide is formed by deprotonating the weakly acidic 2,6-dichlorophenol with a suitable base.

Experimental Protocol: Synthesis of this compound

-

Preparation of the Phenoxide: In a round-bottom flask, dissolve 2,6-dichlorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF).[3]

-

Deprotonation: Add a slight excess of a moderately strong base, such as potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.[5] Stir the mixture at room temperature for 30 minutes to ensure complete formation of the 2,6-dichlorophenoxide anion.

-

Nucleophilic Attack: Introduce benzyl bromide (1.1 eq.) to the reaction mixture dropwise.

-

Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

The successful synthesis of the target compound from these specific precursors provides the initial, strong evidence for the proposed structure. The subsequent spectroscopic analysis serves to confirm this synthetic logic.

Caption: Logical workflow for NMR-based structure confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ether linkage, aromatic rings, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the benzene rings. [6] |

| 2950-2850 | Medium-Weak | Aliphatic C-H Stretch | Corresponds to the methylene (-CH₂-) group in the benzylic fragment. [6] |

| 1600-1450 | Medium-Strong | Aromatic C=C Stretch | Multiple bands are expected, confirming the presence of the benzene rings. [6][7] |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Ether) | A key diagnostic peak for the ether functional group. [6] |

| ~1050 | Strong | Symmetric C-O-C Stretch (Ether) | Complements the asymmetric stretch, confirming the ether linkage. [6] |

| 800-600 | Strong | C-Cl Stretch | Typical region for carbon-chlorine stretching vibrations in aromatic compounds. [7] |

The absence of a broad absorption band around 3200-3600 cm⁻¹ is crucial, as it confirms the successful conversion of the phenolic -OH group from the starting material (2,6-dichlorophenol).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the overall structure and connectivity.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 252, corresponding to the molecular formula C₁₃H₁₀³⁵Cl₂O. A key feature will be the isotopic pattern characteristic of two chlorine atoms. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks should be in an approximate ratio of 9:6:1, arising from the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%). [8]

-

Key Fragmentation Pathways:

-

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-O bond to form the stable benzyl cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the spectrum of benzyl ethers. [9] 2. Loss of Benzyl Group: The complementary fragment, the 2,6-dichlorophenoxy radical cation, would lead to a peak at m/z 161 .

-

Tropylium Ion Rearrangement: The benzyl cation (m/z 91) can further lose acetylene (C₂H₂) to form the cyclopentadienyl cation at m/z 65 .

m/z Proposed Fragment Rationale 252, 254, 256 [C₁₃H₁₀Cl₂O]⁺ Molecular ion peak cluster showing the characteristic isotopic pattern for two chlorine atoms. 161, 163 [C₆H₃Cl₂O]⁺ Loss of the benzyl radical. 91 [C₇H₇]⁺ Formation of the stable benzyl cation (often the base peak). | 65 | [C₅H₅]⁺ | Loss of acetylene from the benzyl cation. |

-

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a logical and self-validating workflow. The successful synthesis via the Williamson ether reaction from 2,6-dichlorophenol and benzyl bromide provides the initial structural hypothesis. This hypothesis is then unequivocally confirmed by a suite of spectroscopic techniques. NMR spectroscopy defines the precise carbon-hydrogen framework and connectivity. FTIR spectroscopy confirms the presence of key functional groups (ether, aromatic rings) and the absence of the starting phenol. Finally, mass spectrometry verifies the molecular weight and provides a fragmentation pattern consistent with the proposed structure, notably the characteristic formation of the m/z 91 benzyl cation. The convergence of evidence from these orthogonal methods provides an authoritative and trustworthy structural assignment.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. (n.d.). Procedure. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52735, Ether, bis(2,6-dichlorobenzyl). [Link]

-

Wikipedia. (2023, November 28). Williamson ether synthesis. [Link]

-

The Williamson Ether Synthesis. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. [Link]

-

Coompo. (n.d.). This compound. [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 241-248. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. [Link]

-

ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

NIST. (n.d.). 2,6-Dichlorobenzyl ether. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Scribd. (n.d.). Predict 13C Carbon NMR Spectra. [Link]

-

Sajed, T., et al. (2021). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?. Molecules, 26(15), 4437. [Link]

-

Crooks, P. A., et al. (2009). Enantioselective Synthesis of (+) and (–)-2-[1-(2,6-Dichlorophenoxy)-Ethyl]-1,3-Diazacyclopent-2-Ene. U.S. Patent No. 7,612,203 B2. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 34140, Bis(2,4-dichlorophenyl)ether. [Link]

-

Abraham, R. J. (2002). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

- Google Patents. (2016, January 27). CN105272829A - Synthetic method for 2,6-dichlorophenol.

-

1,3-diclbenz. (2011, August 6). Infrared Spectrum. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. [Link]

-

European Patent Office. (2002, December 12). EP 1321449 A1 - Production method of a 2,6-dichlorophenol compound. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of dichlorobenzene. [Link]

-

CONICET. (2021, January 29). New insights into the Ar-matrix-isolation FTIR spectroscopy and photochemistry of dichloroacetyl chloride, ClC(O)CHCl2. [Link]

-

ResearchGate. (2025, August 7). Density functional and experimental studies on the FT‐IR and FT‐Raman spectra and structure of benzoic acid and 3,5‐dichloro salicylic acid. [Link]

Sources

- 1. This compound | 21524-44-7 - Coompo [coompo.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uwosh.edu [uwosh.edu]

- 8. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-(Benzyloxy)-1,3-dichlorobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(benzyloxy)-1,3-dichlorobenzene, a key intermediate in various fields of chemical research, including agrochemicals and pharmaceuticals. The primary focus of this document is the detailed elucidation of the Williamson ether synthesis, the most common and practical approach for the preparation of this diaryl ether. We will delve into the mechanistic underpinnings of this reaction, providing a robust, field-tested experimental protocol. Furthermore, this guide will explore alternative synthetic strategies, such as the Buchwald-Hartwig and Ullmann condensations, offering researchers a comparative analysis of available methodologies, particularly when faced with sterically hindered substrates. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this compound and related compounds.

Introduction: The Significance of this compound

This compound is a substituted aromatic ether that serves as a valuable building block in organic synthesis. The presence of the dichlorinated phenyl ring and the benzyl ether moiety provides multiple reactive sites for further functionalization, making it an important precursor for the synthesis of more complex molecules. Its structural motifs are found in compounds with potential biological activity, and it is used in the synthesis of benzylic sulfonium salts[1]. The synthesis of this and similar diaryl ethers, however, can be challenging due to the steric hindrance imposed by the ortho-substituents on the phenolic precursor. This guide aims to provide a clear and detailed pathway to its successful synthesis.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 21524-44-7[1][2] |

| Molecular Formula | C₁₃H₁₀Cl₂O[2] |

| Molecular Weight | 253.12 g/mol [1] |

| Appearance | Solid / Powder[1] |

| Melting Point | Not explicitly reported; requires experimental determination. |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[1] |

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction, first reported in 1850, remains a cornerstone of ether synthesis due to its reliability and broad applicability[3]. The reaction proceeds via an S(_N)2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) on an alkyl halide[3][4].

Mechanistic Rationale and Causality

The synthesis of this compound via the Williamson ether synthesis involves the reaction of 2,6-dichlorophenol with a suitable benzylating agent, such as benzyl bromide. The key steps are:

-

Deprotonation of the Phenol: A base is used to deprotonate the hydroxyl group of 2,6-dichlorophenol, forming the more nucleophilic 2,6-dichlorophenoxide ion. The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for phenols and is advantageous due to its low cost and ease of handling. Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation, particularly if the phenol is less acidic.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl bromide. This is a classic S(_N)2 displacement, where the bromide ion serves as the leaving group.

-

Steric Considerations: The two chlorine atoms ortho to the hydroxyl group in 2,6-dichlorophenol introduce significant steric hindrance. This can slow down the rate of the S(_N)2 reaction. To overcome this, the reaction is typically heated to provide the necessary activation energy. The choice of a primary alkyl halide (benzyl bromide) is crucial, as secondary or tertiary halides would likely lead to elimination reactions as a major side product, especially with a strong base[3].

Experimental Workflow: Williamson Ether Synthesis

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of this compound, based on established procedures for analogous Williamson ether syntheses.

Materials:

-

2,6-Dichlorophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add anhydrous DMF to dissolve the reactants (approximately 5-10 mL per gram of 2,6-dichlorophenol).

-

Addition of Benzyl Bromide: Stir the mixture vigorously and add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the solid product.

Alternative Synthesis Pathways

While the Williamson ether synthesis is a robust method, its efficiency can be diminished with highly sterically hindered or electronically deactivated substrates. In such cases, alternative C-O bond-forming reactions may offer better yields.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful tool for the synthesis of diaryl ethers. This reaction typically employs a palladium catalyst with a specialized phosphine ligand to couple an alcohol or phenol with an aryl halide or triflate.

-

Advantages: The Buchwald-Hartwig coupling often proceeds under milder conditions than the classical Ullmann condensation and can be more tolerant of a wider range of functional groups. It can be particularly effective for coupling sterically hindered partners.

-

Disadvantages: The cost and air-sensitivity of the palladium catalysts and phosphine ligands can be a drawback.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers from a phenol and an aryl halide.

-

Advantages: This method is often used when the Williamson ether synthesis or Buchwald-Hartwig coupling fails, particularly for the synthesis of electron-rich diaryl ethers.

-

Disadvantages: The traditional Ullmann reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper, which can limit its functional group tolerance and lead to purification challenges. However, modern modifications using copper catalysts with various ligands can enable the reaction to proceed under milder conditions.

Conclusion

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis, a classic yet effective method for forming ether linkages. By understanding the S(_N)2 mechanism and carefully controlling the reaction conditions, particularly temperature and the choice of base, high yields of the desired product can be obtained despite the steric hindrance of the 2,6-dichlorophenol starting material. For challenging substrates where the Williamson synthesis may be inefficient, modern cross-coupling reactions such as the Buchwald-Hartwig C-O coupling and modified Ullmann condensations offer powerful alternatives. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and functional group compatibility.

References

-

Coompo. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

- Forrester, J., et. al. (2001). Tetrahedron, 57, 2871.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 10, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols: 4-Benzyl-2,6-dichlorophenol in Organic Synthesis.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 10, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 10, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved January 10, 2026, from [Link]

Sources

Spectroscopic Data of 2-(Benzyloxy)-1,3-dichlorobenzene: A Technical Guide

Introduction

2-(Benzyloxy)-1,3-dichlorobenzene is a halogenated aromatic ether with applications in organic synthesis, notably as a precursor in the formation of benzylic sulfonium salts.[1] A comprehensive understanding of its spectroscopic characteristics is paramount for researchers in chemical synthesis, drug development, and materials science to ensure reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed analysis based on predicted spectroscopic data, supported by experimental data from structurally analogous compounds. This approach allows for a robust interpretation of the expected spectral features, providing a valuable resource for scientists working with this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl and dichlorophenyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | Multiplet | 5H | Phenyl protons of benzyl group (H-2', H-3', H-4', H-5', H-6') |

| ~7.25 | Triplet | 1H | H-5 |

| ~7.05 | Doublet | 2H | H-4, H-6 |

| ~5.20 | Singlet | 2H | Benzylic protons (-OCH₂-) |

Analysis and Interpretation:

-

Aromatic Protons (Phenyl Group): The five protons on the monosubstituted phenyl ring of the benzyl group are expected to appear as a complex multiplet in the range of δ 7.45-7.30 ppm. Their overlapping signals are a common feature for unsubstituted phenyl groups.

-

Aromatic Protons (Dichlorophenyl Group): The dichlorinated benzene ring gives rise to a more defined splitting pattern. The proton at the 5-position (H-5), situated between two chlorine atoms, is expected to appear as a triplet due to coupling with the two equivalent protons at the 4- and 6-positions. The protons at the 4- and 6-positions (H-4, H-6) are chemically equivalent and are expected to appear as a doublet due to coupling with the H-5 proton.

-

Benzylic Protons: The two protons of the methylene bridge (-OCH₂-) are chemically equivalent in a freely rotating system and are therefore expected to appear as a sharp singlet at approximately δ 5.20 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.

Experimental Workflow for ¹H NMR Spectroscopy:

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | C-2 |

| ~136.5 | C-1' |

| ~130.0 | C-4, C-6 |

| ~128.8 | C-3', C-5' |

| ~128.5 | C-4' |

| ~127.5 | C-2', C-6' |

| ~125.0 | C-5 |

| ~122.0 | C-1, C-3 |

| ~71.0 | -OCH₂- |

Analysis and Interpretation:

-

Aromatic Carbons (Dichlorophenyl Group): The carbon atom directly attached to the oxygen (C-2) is expected to be the most downfield aromatic signal due to the strong deshielding effect of the ether linkage. The carbons bearing the chlorine atoms (C-1 and C-3) will also be significantly deshielded. The remaining carbons of the dichlorophenyl ring (C-4, C-5, and C-6) will appear at chemical shifts typical for chlorinated aromatic systems.

-

Aromatic Carbons (Phenyl Group): The carbons of the benzyl group's phenyl ring will appear in the typical aromatic region (δ 125-137 ppm). The quaternary carbon (C-1') will be a low-intensity signal.

-

Benzylic Carbon: The carbon of the benzylic methylene group (-OCH₂-) is expected to appear around δ 71.0 ppm, shifted downfield due to the adjacent oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |

| 1580-1450 | Strong-Medium | Aromatic C=C Ring Stretching |

| 1250-1200 | Strong | Aryl-O-C Asymmetric Stretch |

| 1100-1000 | Strong | C-Cl Stretch |

| 750-700 | Strong | C-H Out-of-Plane Bending (Aromatic) |

Analysis and Interpretation:

-

C-H Stretching: The spectrum will show characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching from the benzylic methylene group just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of sharp bands in the 1580-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

-

Ether Linkage: A strong absorption band around 1250-1200 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

-

Aromatic Out-of-Plane Bending: Strong absorptions in the 750-700 cm⁻¹ region are due to the out-of-plane C-H bending of the substituted benzene rings.

Experimental Workflow for FTIR Spectroscopy (KBr Pellet Method):

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity | Assignment |

| 252/254/256 | High | [M]⁺ (Molecular Ion) |

| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 161/163 | Medium | [M - C₇H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Analysis and Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic cluster pattern for a molecule containing two chlorine atoms. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl. This pattern is a definitive indicator of the presence of two chlorine atoms.

-

Base Peak: The most abundant fragment is expected to be at m/z 91, corresponding to the [C₇H₇]⁺ ion. This is the highly stable tropylium cation, formed by the cleavage of the benzylic C-O bond and subsequent rearrangement. This is a very common fragmentation pathway for benzyl ethers.

-

Other Fragments: A fragment corresponding to the loss of the benzyl group ([M - C₇H₇]⁺) would appear at m/z 161 and 163, again showing the isotopic pattern for two chlorines. The presence of a peak at m/z 77 is indicative of the phenyl cation ([C₆H₅]⁺).

Fragmentation Pathway:

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

References

-

Forrester, J., Jones, R. V. H., Newton, L., & Preston, P. N. (2001). Synthesis and reactivity of benzylic sulfonium salts: benzylation of phenol and thiophenol under near-neutral conditions. Tetrahedron, 57(14), 2871-2884. [Link]

Sources

Theoretical Framework: Predicting the ¹H NMR Spectrum

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Benzyloxy)-1,3-dichlorobenzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a rigorous experimental protocol for its acquisition, and provides insights into spectral interpretation. The content is grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules.[1][2] The ¹H NMR spectrum is particularly informative as it reveals the number of distinct proton environments, their relative quantities, and their connectivity through spin-spin coupling.[3][4]

Molecular Structure and Proton Environments

The structure of this compound contains two distinct aromatic systems and a methylene bridge, leading to several unique proton environments. Understanding the electronic influence of the substituents—two electron-withdrawing chlorine atoms and an electron-donating benzyloxy group—is crucial for predicting the chemical shifts (δ).[5]

-

Dichlorinated Benzene Ring (Protons H-4, H-5, H-6): The three protons on this ring are chemically non-equivalent. The electronegative chlorine atoms and the oxygen of the ether linkage deshield adjacent protons, shifting their signals downfield.

-

Benzyloxy Methylene Group (Protons H-a): These two protons are adjacent to an oxygen atom and a phenyl ring, placing them in a deshielded environment. As there are no adjacent protons, their signal is expected to be a singlet.

-

Terminal Phenyl Ring (Protons H-b, H-c, H-d): The five protons on this monosubstituted ring are in a relatively standard aromatic environment. Due to similar chemical shifts and complex coupling, they often appear as a single multiplet.[6]

Predicted Spectral Data

The chemical shifts, integration, and multiplicity of each signal can be predicted based on established substituent effects and coupling patterns. The number of signals corresponds to the number of chemically distinct proton environments.[3] The predicted data are summarized below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5 | 6.9 - 7.1 | 1H | Triplet (t) or Doublet of Doublets (dd) | J (ortho) ≈ 7-9 Hz |

| H-4 | 7.1 - 7.3 | 1H | Doublet of Doublets (dd) | J (ortho) ≈ 7-9 Hz, J (meta) ≈ 2-3 Hz |

| H-6 | 7.2 - 7.4 | 1H | Doublet of Doublets (dd) | J (ortho) ≈ 7-9 Hz, J (meta) ≈ 2-3 Hz |

| H-a (-CH₂-) | 5.0 - 5.3 | 2H | Singlet (s) | N/A |

| H-b, H-c, H-d | 7.3 - 7.5 | 5H | Multiplet (m) | N/A |

Visualizing the Molecular Structure and Proton Interactions

To clarify the relationships between the protons and the resulting coupling patterns, the molecular structure with labeled protons is presented below.

Caption: Structure of this compound with proton labels.

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful selection of acquisition parameters.[7]

Sample Preparation

The quality of the NMR sample is paramount for obtaining accurate and reliable results.[8]

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound.[9][10]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds and its single residual peak at ~7.26 ppm.[11][12] The use of deuterated solvents is essential to prevent large solvent signals from obscuring the analyte signals and to provide a lock signal for the spectrometer.[8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), which is defined as 0 ppm and allows for accurate chemical shift calibration.[10]

-

Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool directly into a clean, unscratched 5 mm NMR tube.[9] This removes any particulate matter that could degrade spectral quality.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Setup and Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp spectral lines.

-

Setting Acquisition Parameters:

-

Pulse Program: Select a standard one-pulse sequence (e.g., 'zg30' or 'zg' on Bruker instruments).

-

Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all proton signals are captured.[7][13]

-

Transmitter Frequency Offset (O1P): Center the spectral window around 6-8 ppm.

-

Number of Scans (NS): Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.[14]

-

Acquisition Time (AQ): Use an acquisition time of 3-4 seconds for good digital resolution.[7][15]

-

Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds.

-

Receiver Gain (RG): Adjust the receiver gain automatically to maximize the signal without causing ADC overflow.[15]

-

-

Data Acquisition: Initiate the acquisition by typing the appropriate command (e.g., 'zg').

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform ('ft') to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.[12]

Visualizing the Experimental Workflow

The entire process, from sample preparation to final analysis, can be visualized as a systematic workflow.

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A thorough understanding of substituent effects allows for accurate prediction of the chemical shifts and coupling patterns. By adhering to a rigorous experimental protocol for sample preparation and data acquisition, a high-quality, interpretable spectrum can be reliably obtained. This guide serves as a practical resource for scientists, enabling confident structural elucidation and characterization of this and similar molecules.

References

-

University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

-

University of Notre Dame. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Randazzo, A. (2016). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. Google Books.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Ashley, D. L., Reddy, V. V., & Patterson, D. G. (1989). Proton nuclear magnetic resonance studies of dibenzo‐p‐dioxins: Substituent effects. Magnetic Resonance in Chemistry, 27(12), 1181-1185. Retrieved from [Link]

-

Study.com. (n.d.). How could you use 1H NMR to determine the structure for compound C that has a molecular formula of C6H4Cl2?. Retrieved from [Link]

-

Clark, J. (2014). HIGH RESOLUTION NMR SPECTRA. Chemguide. Retrieved from [Link]

-

Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

-

R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

-

Hayami, H., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (3), 263-269. Retrieved from [Link]

-

Larive, C. K., & Korir, A. K. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. Retrieved from [Link]

-

ScienceDirect. (n.d.). NMR Data Processing. Retrieved from [Link]

-

Frazier, M. L., et al. (2001). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 19(2), 226-235. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Department of Chemistry. Retrieved from [Link]

-

Reddit. (2019, May 2). Does anyone know any database of NMR spectra?. r/chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: NMR Bibliography. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]

-

Pearson+. (n.d.). There are three different isomers of dichlorobenzene. Study Prep. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Chegg. (2017, March 28). Solved Look at the ^1H NMR spectra of dichlorobenzene. Retrieved from [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

-

Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(14), 1385-1393. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

SpectraBase. (n.d.). p-bis(Benzyloxy)benzene. Retrieved from [Link]

-

Leah4sci. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

-

Wigh, et al. (2019). Homonuclear J‐Coupling Spectroscopy at Low Magnetic Fields using Spin‐Lock Induced Crossing. Angewandte Chemie International Edition, 58(33), 11212-11216. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated). Retrieved from [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. azooptics.com [azooptics.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. hil8_sln.html [ursula.chem.yale.edu]

- 7. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 13. r-nmr.eu [r-nmr.eu]

- 14. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the 13C NMR of 2-(Benzyloxy)-1,3-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 2-(benzyloxy)-1,3-dichlorobenzene. In the absence of a publicly available experimental spectrum, this document leverages foundational principles of NMR spectroscopy, including the analysis of substituent chemical shifts (SCS), to predict and interpret the spectral data. This guide serves as a valuable resource for the structural elucidation and quality control of this compound, which is utilized in the synthesis of benzylic sulfonium salts. A detailed, field-proven experimental protocol for acquiring the 13C NMR spectrum is also provided, ensuring researchers can confidently validate the predicted data.

Introduction: The Role of 13C NMR in Structural Elucidation